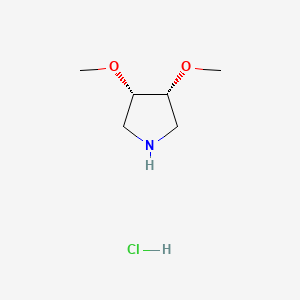

cis-3,4-Dimethoxypyrrolidine hydrochloride

Description

Contextualization within Pyrrolidine (B122466) Chemistry Research

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone of medicinal chemistry and drug discovery. rsc.orgnih.gov This saturated scaffold is of great interest due to its non-planar, three-dimensional structure, which allows for a thorough exploration of pharmacophore space. mdpi.comnih.gov Unlike its flat aromatic counterpart, pyrrole (B145914), the pyrrolidine nucleus possesses sp³-hybridized carbon atoms, which can lead to up to four stereogenic centers. nih.gov This structural complexity provides opportunities to enhance properties such as solubility and lipophilicity, which are critical for the development of new drugs. nih.gov

The pyrrolidine framework is a prevalent feature in numerous natural products, particularly alkaloids, and is found in many drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com Its derivatives are utilized not only for their biological activity but also as organocatalysts and chiral controllers in asymmetric synthesis. mdpi.com The specific substitution pattern on the pyrrolidine ring, including the stereochemistry, profoundly influences the molecule's biological profile and its interaction with biological targets. mdpi.comnih.gov Compounds like cis-3,4-Dimethoxypyrrolidine hydrochloride are part of this extensive family, where the cis stereochemistry and the nature of the substituents at the 3 and 4 positions are critical determinants of their chemical reactivity and potential applications.

Table 1: Key Characteristics and Significance of the Pyrrolidine Scaffold

| Feature | Description | Significance in Research |

|---|---|---|

| Structure | Saturated 5-membered nitrogen heterocycle. | Provides a non-planar, 3D scaffold. mdpi.com |

| Stereochemistry | Can possess up to four chiral centers. | Allows for the creation of numerous stereoisomers with distinct biological activities. nih.gov |

| Prevalence | Core structure in many natural products, alkaloids, and FDA-approved drugs. rsc.orgmdpi.com | Serves as a "privileged scaffold" in medicinal chemistry. |

| Applications | Building block for pharmaceuticals, organocatalysts, chiral ligands. | Versatile tool in asymmetric synthesis and drug discovery. mdpi.com |

Significance as a Key Intermediate in Advanced Organic Synthesis Research

Substituted pyrrolidines, including cis-3,4-disubstituted derivatives like this compound, are highly valued as building blocks in the synthesis of more complex molecules. nih.govchemrxiv.orgchemrxiv.org Their utility as key intermediates stems from the pre-defined stereochemistry of the pyrrolidine core, which can be carried through subsequent reaction steps to construct intricate molecular architectures.

Research has demonstrated the importance of closely related analogues, such as (3R,4R)-4-(hydroxymethyl)-pyrrolidin-3-ol, as building blocks for the synthesis of compounds with antibacterial activity and for nucleoside analogues. google.com Specifically, this dihydroxy derivative has been employed in the synthesis of potent purine (B94841) nucleoside phosphorylase (PNP) inhibitors. google.com The strategic value of these intermediates lies in their ability to provide a stereochemically defined scaffold that can be further functionalized. The development of scalable synthetic routes to these pyrrolidine derivatives is a significant focus, as it enables their use in large-scale pharmaceutical production. chemrxiv.orggoogle.com The dimethoxy analogue, this compound, serves a similar role as a stable, functionalized core for synthetic chemists to elaborate upon.

Overview of Academic Research Trajectories for this compound

Academic research surrounding cis-3,4-disubstituted pyrrolidines is largely driven by the challenge and importance of stereocontrolled synthesis. rsc.orgnih.gov A major trajectory in this field is the development of novel synthetic methods that provide precise control over the relative and absolute stereochemistry of the substituents on the pyrrolidine ring. nih.gov

Key research areas and synthetic strategies include:

1,3-Dipolar Cycloadditions: This method, often using azomethine ylides, is a powerful tool for constructing the pyrrolidine ring with controlled stereochemistry. Research focuses on using chiral auxiliaries or catalysts to induce high diastereoselectivity. nih.gov

Multi-component Reactions: Reactions like the Ugi four-component condensation have been adapted to produce highly functionalized pyrrolidines in a single step, offering an efficient pathway to molecular diversity. ugent.be

Catalytic Hydrogenation: The diastereoselective hydrogenation of substituted pyrrole precursors is another important route, where the choice of catalyst and reaction conditions dictates the stereochemical outcome.

Cascade Reactions: The design of cascade or domino reactions, where multiple bonds are formed in a single, uninterrupted sequence, represents a modern and efficient approach to synthesizing complex pyrrolidine-fused systems. rsc.orgnih.govresearchgate.net

These research efforts aim to create efficient, atom-economical, and stereoselective pathways to access valuable building blocks like this compound for applications in drug discovery and materials science. mdpi.com

Table 2: Major Research Trajectories in the Synthesis of Substituted Pyrrolidines

| Research Trajectory | Description | Key Advantages |

|---|---|---|

| Stereoselective Synthesis | Development of methods to control the 3D arrangement of atoms. nih.gov | Access to specific, biologically active stereoisomers. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze reactions. mdpi.com | Avoids use of metals; often provides high enantioselectivity. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. ugent.be | High efficiency, atom economy, and rapid generation of molecular libraries. |

| Development of Novel Building Blocks | Synthesis of functionalized heterocyclic cores for use in combinatorial chemistry. chemrxiv.orgchemrxiv.org | Enables diversity-oriented synthesis for drug discovery programs. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S)-3,4-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADJZKQYPPMFA-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@@H]1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Cis 3,4 Dimethoxypyrrolidine Hydrochloride

Strategies for the Stereoselective Synthesis of cis-3,4-Dimethoxypyrrolidine Hydrochloride

Stereoselective synthesis is paramount for producing pyrrolidine (B122466) derivatives with defined three-dimensional arrangements, which is often crucial for their biological function. mdpi.com The approaches to control the stereochemistry can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective strategies aim to control the relative stereochemistry of the two stereocenters at the C3 and C4 positions to favor the cis isomer. A highly effective method involves the cis-dihydroxylation of a 3,4-unsaturated pyrrolidine precursor (a 3-pyrroline). This transformation directly installs the two hydroxyl groups on the same face of the ring, establishing the required cis relationship. The resulting cis-3,4-dihydroxypyrrolidine is a direct precursor that can be converted to the target compound via a subsequent dimethylation step.

Another powerful diastereoselective method is the [3+2] cycloaddition reaction between an azomethine ylide and a cis-1,2-disubstituted alkene. The stereochemistry of the alkene can be transferred to the newly formed pyrrolidine ring, thereby establishing the cis configuration of the substituents at the C3 and C4 positions. mdpi.comresearchgate.net Furthermore, intramolecular cyclization reactions of carefully designed acyclic precursors can also provide high levels of diastereocontrol, where the formation of the transition state leading to the cis product is energetically favored. nih.gov

Enantioselective synthesis is critical for accessing a single enantiomer of the target molecule. This is typically achieved through the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter(s) have been created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com In the context of cis-3,4-Dimethoxypyrrolidine synthesis, an acyclic precursor could be appended to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgsigmaaldrich.com

A key bond-forming reaction, for instance, an alkylation or an aldol (B89426) reaction to set one of the stereocenters, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent chemical transformations, including ring closure to form the pyrrolidine core and methylation of the hydroxyl groups, followed by the cleavage of the auxiliary, would yield the enantiomerically enriched target molecule.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. nih.gov

One of the most prominent strategies is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mdpi.comresearchgate.net The use of a chiral metal complex, often involving copper(I) or silver(I) salts with chiral ligands, can effectively catalyze this reaction to produce highly enantioenriched pyrrolidines. mdpi.comresearchgate.net By selecting a suitable alkene dipolarophile, the cis stereochemistry can be selectively formed.

Another powerful catalytic method is the Sharpless asymmetric dihydroxylation. This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) to convert a 3-pyrroline (B95000) precursor into the corresponding chiral cis-3,4-diol with high enantioselectivity. researchgate.net This diol is the immediate precursor to cis-3,4-Dimethoxypyrrolidine.

| Method | Reagents/Catalyst | Key Transformation | Stereocontrol |

| Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (e.g., AD-mix-α/β) | Alkene → cis-Diol | Enantioselective |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene, Chiral Metal Catalyst (e.g., Ag(I) or Cu(I) complex) mdpi.comresearchgate.net | Forms the pyrrolidine ring directly | Enantio- & Diastereo |

| Chiral Auxiliary Directed | Evans Oxazolidinone, Pseudoephedrine wikipedia.orgsigmaaldrich.com | Controls stereochemistry of a key bond-forming step on an acyclic precursor | Diastereoselective |

Enantioselective Routes to Chiral this compound Derivatives

Precursor Design and Chemical Transformations to this compound

The design of suitable precursors is fundamental to a successful synthetic route. Both chiral pool starting materials and acyclic precursors can be effectively utilized. L- or D-tartaric acid is an excellent starting material from the chiral pool, as it already contains two vicinal stereocenters with the correct relative and absolute configuration that can become the C3 and C4 atoms of the pyrrolidine ring. mdpi.com

A multi-component approach, such as the Ugi four-component reaction, can rapidly assemble complex acyclic precursors. researchgate.net These precursors are designed to contain all the necessary atoms for the final pyrrolidine ring and can be cyclized in a subsequent step. A notable sequence involves an Ugi reaction followed by a 5-endo-dig cycloisomerization to form a 3-pyrroline, which is then subjected to cis-dihydroxylation to yield the key diol intermediate. researchgate.net The final transformations would involve the methylation of the two hydroxyl groups, typically using a base like sodium hydride and a methylating agent such as methyl iodide (Williamson ether synthesis), followed by the formation of the hydrochloride salt by treatment with hydrochloric acid.

| Precursor Type | Example | Key Advantage | Reference(s) |

| Chiral Pool | L- or D-Tartaric Acid | Pre-existing stereocenters reduce the number of stereocontrol steps needed | mdpi.com |

| Acyclic (Ugi Adduct) | Product of a four-component reaction | Rapid assembly of a complex precursor in a single step | researchgate.net |

The formation of the five-membered pyrrolidine ring is the defining step in the synthesis. Several ring-closing strategies are available to chemists.

Ring-Closing Metathesis (RCM): An acyclic diene precursor containing a nitrogen atom can be cyclized using a ruthenium catalyst (e.g., Grubbs catalyst) to form a 3-pyrroline. organic-chemistry.org This pyrroline (B1223166) is an ideal substrate for subsequent dihydroxylation to install the cis-diol functionality.

Intramolecular Nucleophilic Substitution: A common and straightforward method involves an acyclic precursor containing a terminal amine and a suitable leaving group (e.g., a halide or tosylate). The intramolecular SN2 reaction leads directly to the formation of the pyrrolidine ring.

Reductive Amination: An acyclic precursor containing a terminal amine and a ketone, or two carbonyl groups, can undergo intramolecular reductive amination to form the pyrrolidine ring.

[3+2] Cycloaddition: As mentioned earlier, the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriately substituted alkene directly constructs the fully formed, substituted pyrrolidine ring in a single, highly convergent step. mdpi.comresearchgate.net

Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of pyridines using a silylborane, can produce pyrrolidine derivatives. nih.govnih.gov These methods offer novel pathways from abundant starting materials to valuable pyrrolidine skeletons. nih.gov

Introduction of Methoxy (B1213986) Functionalities with cis-Stereocontrol

The key challenge in synthesizing the target compound is the installation of two methoxy groups on the pyrrolidine ring with a cis relative stereochemistry. A common and effective strategy involves a two-step sequence: stereoselective dihydroxylation followed by dialkylation.

A precursor, typically an N-protected 3,4-unsaturated pyrrolidine derivative such as an N-protected (2S)-3,4-dehydroproline methyl ester, serves as the starting point. nih.gov The pivotal step is the cis-dihydroxylation of the double bond. This transformation is reliably achieved using reagents known for syn-dihydroxylation. Osmium tetroxide (OsO₄) is a highly effective reagent for this purpose, yielding (2S,3R,4S)-3,4-dihydroxyprolines with high stereoselectivity. nih.gov This reaction produces the desired cis-diol by adding two hydroxyl groups to the same face of the double bond.

Following the successful formation of the cis-diol, the two hydroxyl groups are converted to methoxy groups. This is typically accomplished via a Williamson ether synthesis. The diol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, forming a dialkoxide intermediate. This nucleophilic intermediate is then reacted with an alkylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to install the two methyl groups, yielding the desired cis-3,4-dimethoxy substitution pattern. The protection of the pyrrolidine nitrogen is crucial throughout this sequence to prevent side reactions.

Table 1: Key Reactions for cis-Methoxy Group Introduction

| Step | Reaction Type | Typical Reagents | Key Outcome |

|---|---|---|---|

| 1 | cis-Dihydroxylation | Osmium Tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO) | Formation of a cis-3,4-dihydroxypyrrolidine intermediate. nih.gov |

Salt Formation Methodologies in Research Scale Synthesis

The final step in the synthesis is the conversion of the free base, cis-3,4-Dimethoxypyrrolidine, into its hydrochloride salt. This is a standard procedure in medicinal and research chemistry to improve the compound's stability, crystallinity, and aqueous solubility.

On a research scale, the salt formation is typically achieved by dissolving the purified free base in a suitable anhydrous organic solvent. Common solvents include diethyl ether, ethyl acetate, or methanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or dioxane) is then added dropwise to the stirred solution of the amine. Alternatively, anhydrous HCl gas can be bubbled through the solution.

Upon addition of HCl, the pyrrolidine nitrogen is protonated, leading to the precipitation of this compound as a solid. The precipitate is then collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum to yield the final, purified salt.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and related structures to improve efficiency, safety, and sustainability.

One-Pot Synthesis Strategies for this compound and Related Structures

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages by minimizing chemical waste, saving time, and simplifying practical procedures. nih.gov For structures related to the target compound, multi-component reactions (MCRs) are particularly powerful. MCRs can construct highly substituted pyrrolidine rings with multiple stereocenters in a single operation. nih.gov

For example, an asymmetric multi-component reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidine derivatives diastereoselectively. nih.gov Such a strategy could be envisioned to build the core pyrrolidine ring, which could then be further functionalized. Another approach involves three-component reactions that can generate substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which serve as versatile intermediates for further derivatization. beilstein-journals.org These strategies showcase the potential to construct complex pyrrolidine scaffolds efficiently, which could be adapted to form a precursor for cis-3,4-Dimethoxypyrrolidine.

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, provides numerous benefits over traditional batch synthesis. These advantages include superior heat and mass transfer, enhanced safety when handling hazardous reagents, improved reaction control, and greater reproducibility. africacommons.netacs.org

The synthesis of pyrrolidines and related N-heterocycles is well-suited for flow chemistry applications. researchgate.net Key transformations in the synthesis, such as hydrogenations, cycloadditions, or reductions, can be effectively translated into flow processes. acs.orgresearchgate.net For instance, a cycloaddition/reduction sequence can be performed by linking different flow reactors together, which expedites the synthesis by avoiding the isolation of intermediates. acs.org The use of immobilized reagents and scavengers within the flow system can also eliminate the need for time-consuming workup protocols. africacommons.netacs.org The development of a flow process for the dihydroxylation and subsequent etherification steps could enable a safer, more scalable, and automated production of this compound.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrrolidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for longer times ("scaling out"). acs.org |

| Safety | Handling of hazardous intermediates can be risky at large scales. | Small reactor volumes minimize risk; hazardous reagents can be generated and consumed in situ. africacommons.net |

| Control | Temperature and mixing gradients can lead to side products. | Precise control over temperature, pressure, and reaction time leads to higher selectivity. acs.org |

| Workup | Often requires multi-step, time-consuming purification. | In-line purification and scavenger resins can provide a clean product stream. africacommons.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org Several of these principles can be applied to the synthesis of this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. In the dihydroxylation step, using a catalytic amount of osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a greener approach than using a full equivalent of the toxic and expensive osmium reagent.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multi-component reactions inherently improve atom economy by reducing the number of isolation and purification steps. nih.gov

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. Efforts can be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even solvent-free conditions where possible. beilstein-journals.orgmdpi.com

Energy Efficiency: Flow chemistry can contribute to energy efficiency by enabling reactions at higher temperatures and pressures in a controlled manner, often reducing reaction times from hours to minutes. beilstein-journals.org The excellent heat transfer in microreactors also minimizes energy waste. africacommons.net

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign without compromising product quality.

Reaction Mechanisms and Chemical Reactivity of the Cis 3,4 Dimethoxypyrrolidine Hydrochloride Scaffold

Mechanistic Investigations of Reactions Involving the Pyrrolidine (B122466) Ring

The reactivity of the pyrrolidine ring in the cis-3,4-dimethoxy scaffold is primarily centered around the secondary amine. As a nucleophile, the nitrogen atom readily participates in a variety of bond-forming reactions. One of the most common transformations is N-alkylation, which typically proceeds via an SN2 mechanism. In this process, the nitrogen lone pair attacks an electrophilic carbon atom, displacing a leaving group. The presence of the hydrochloride salt means the nitrogen is protonated, and a base is required to deprotonate it to the free amine before it can act as a nucleophile.

Another key reaction is N-acylation, where the pyrrolidine nitrogen attacks the carbonyl carbon of an acyl halide, anhydride, or carboxylic acid (often activated in situ). This reaction is fundamental for introducing amide functionalities, which are prevalent in pharmaceutical compounds.

The pyrrolidine ring itself is generally stable and does not readily undergo ring-opening reactions under standard conditions. However, more specialized catalytic systems can achieve transformations such as C-N bond cleavage or ring expansion, although such reactions are not commonly reported for this specific scaffold. The electronic influence of the two methoxy (B1213986) groups, being electron-withdrawing via induction, can slightly decrease the nucleophilicity of the nitrogen atom compared to an unsubstituted pyrrolidine.

Stereochemical Outcomes and Diastereocontrol in Transformations of cis-3,4-Dimethoxypyrrolidine Hydrochloride

The defining feature of this scaffold is the cis relationship between the two methoxy groups. This fixed stereochemistry is crucial in reactions that create new stereocenters, as the existing chiral environment can direct the approach of incoming reagents. This phenomenon, known as diastereocontrol, is fundamental to stereoselective synthesis.

For instance, when the nitrogen atom is functionalized with a group that can coordinate to a metal catalyst, the two methoxy groups can act as directing groups. Their steric bulk on one face of the five-membered ring can preferentially block that face, forcing an electrophile or a catalytic complex to approach from the opposite, less hindered face. This leads to a high degree of stereoselectivity in the products formed.

In reactions involving the formation of adjacent stereocenters, such as in certain cycloadditions or alkylations on a modified scaffold, the cis-dimethoxy arrangement serves as a powerful stereochemical controller, ensuring the formation of a specific diastereomer. This is particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is essential. The stereoselective synthesis of various pyrrolidine derivatives often relies on the inherent stereochemistry of the starting materials to guide the reaction pathway. nih.govnih.govresearchgate.net

Reactivity of the Methoxy Substituents and Nitrogen Atom in the Hydrochloride Form

The methoxy groups (-OCH3) on the pyrrolidine ring are relatively unreactive ether linkages. They are stable to most common reaction conditions used to modify the nitrogen atom, such as alkylation and acylation. However, under harsh acidic conditions (e.g., using strong Lewis acids like BBr3 or strong protic acids like HBr), the ether groups can be cleaved to form diols. This deprotection step can be a useful synthetic transformation to reveal hydroxyl groups for further functionalization.

The nitrogen atom in its hydrochloride form, R2NH2+Cl-, is non-nucleophilic. The protonated ammonium (B1175870) ion is stable and renders the nitrogen unreactive towards electrophiles. To engage the nitrogen in a reaction, it must first be neutralized by the addition of a base (e.g., triethylamine, sodium bicarbonate, or potassium carbonate). The choice of base and stoichiometry is critical; typically, at least one equivalent is needed to liberate the free amine, with an additional equivalent often used to scavenge the acidic byproduct of the subsequent reaction (e.g., HCl from an acylation with an acyl chloride).

The general process for the reaction of the hydrochloride salt can be summarized in two steps:

Deprotonation: R2NH2+Cl- + Base → R2NH + [Base-H]+Cl-

Nucleophilic Attack: R2NH + Electrophile → Product

This two-step sequence is fundamental to nearly all reactions involving the functionalization of the nitrogen atom starting from the hydrochloride salt.

Computational and Experimental Mechanistic Elucidation of this compound Reactions

While specific computational studies focused exclusively on this compound are not widely published, the principles of its reactivity can be understood through computational analysis of related pyrrolidine systems. Density Functional Theory (DFT) calculations are often employed to model reaction transition states and elucidate mechanistic pathways.

For N-alkylation reactions, computational models can be used to calculate the activation energy barriers for SN2 transition states, confirming the feasibility of the reaction and predicting potential side reactions. These models can also be used to study the conformational preferences of the pyrrolidine ring and how the cis-methoxy groups influence the ring pucker and the orientation of substituents. This conformational analysis is key to understanding and predicting stereochemical outcomes.

Experimentally, reaction mechanisms are often elucidated using techniques such as kinetic studies and the isolation or spectroscopic detection of reaction intermediates. For example, the progress of an N-alkylation reaction can be monitored using techniques like NMR spectroscopy or chromatography to determine reaction rates under different conditions (e.g., varying temperature, concentration, or solvent), which provides insight into the reaction mechanism. Isotopic labeling studies can also be employed to track the fate of specific atoms throughout a transformation. The stereochemistry of the final products, determined by methods such as X-ray crystallography or 2D NMR (e.g., NOESY experiments), provides the ultimate experimental evidence for the stereochemical course of a reaction.

In-Depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound” and its specific applications, as per the requested detailed outline, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific published research on the use of this particular compound in the outlined contexts.

The requested article structure is as follows:

Applications in Complex Organic Molecule Synthesis and Building Block Utility

Applications in Complex Organic Molecule Synthesis and Building Block Utility

Rational Design of cis-3,4-Dimethoxypyrrolidine Hydrochloride-Derived Scaffolds for Diversity-Oriented Synthesis

To generate a thorough and factual article, detailed research findings, specific reaction schemes, and data tables directly involving this compound would be necessary for each section. The current body of scientific literature does not appear to contain this level of specific information for this exact compound. Generalizations from structurally related compounds, such as cis-3,4-dihydroxypyrrolidines or other substituted pyrrolidines, would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific accuracy of the article.

Therefore, until more specific research on the applications of this compound is published and becomes accessible, the creation of a detailed article that strictly adheres to the provided outline is not feasible.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Mechanistic Intermediates of cis-3,4-Dimethoxypyrrolidine Hydrochloride Reactions

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing transient intermediates in chemical reactions involving this compound. By providing exact mass measurements, HRMS allows for the determination of elemental compositions of short-lived species, which is crucial for elucidating reaction pathways.

In hypothetical mechanistic studies, such as N-alkylation or acylation of cis-3,4-Dimethoxypyrrolidine, HRMS could be employed to detect key intermediates. For instance, the formation of an N-acylated intermediate could be confirmed by observing its protonated molecule with a specific mass-to-charge ratio (m/z) accurate to several decimal places. Collision-induced dissociation (CID) experiments on these intermediates can yield characteristic fragmentation patterns, providing further structural evidence. For some pyrrolidine (B122466) derivatives, fragmentation may involve the loss of neutral groups or the formation of specific cations, which helps in piecing together the reaction mechanism. nih.gov The ability to couple HRMS with liquid chromatography (LC) allows for the separation of complex reaction mixtures and the temporal monitoring of intermediate formation and consumption.

Table 1: Hypothetical HRMS Data for a Mechanistic Study of an Acylation Reaction

| Putative Intermediate | Elemental Composition | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |

| N-acetyl-cis-3,4-dimethoxypyrrolidinium | C₈H₁₆NO₃ | 174.1125 | 174.1128 | 1.7 |

| Ring-opened species | C₈H₁₈NO₃ | 176.1281 | 176.1285 | 2.3 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of this compound Derivativesnih.gov

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal for the detailed conformational and stereochemical analysis of this compound derivatives. While basic 1D NMR provides initial structural information, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for elucidating through-space correlations between protons, which define the molecule's three-dimensional structure. columbia.eduresearchgate.net

For cis-3,4-Dimethoxypyrrolidine derivatives, the relative orientation of the substituents on the pyrrolidine ring can be definitively established using these methods. A key application is the differentiation between cis and trans isomers. In a cis-derivative, NOE or ROE correlations would be expected between protons on the same face of the pyrrolidine ring. The strength of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints. huji.ac.il

Coupling constants (J-values) obtained from high-resolution 1D or 2D J-resolved spectra also offer valuable stereochemical information. For pyrrolidine rings, the magnitude of vicinal coupling constants (³JHH) between protons on adjacent carbons can help determine their dihedral angle, and thus the ring's pucker and the cis/trans relationship of substituents. ipb.pt

Table 2: Representative NMR Data for Conformational Analysis of a Generic cis-3,4-Disubstituted Pyrrolidine Derivative

| Proton Pair | Technique | Observed Correlation/Coupling | Implied Structural Feature |

| H3 / H4 | NOESY/ROESY | Strong cross-peak | Protons are in close spatial proximity (cis relationship) |

| H2α / H5α | NOESY/ROESY | Observable cross-peak | Both protons are on the same face of the ring |

| H3 / H4 | ¹H NMR | ³JHH = 5-7 Hz | Typical for a cis relationship in a five-membered ring |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination of this compound Derivatives

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a primary method for determining the absolute configuration of chiral molecules such as derivatives of this compound. mdpi.com These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule. nih.gov

The experimental ECD spectrum, which shows positive or negative peaks (Cotton effects) at specific wavelengths, serves as a unique fingerprint of a molecule's absolute stereochemistry. nih.gov For definitive assignment, the experimental spectrum is compared with theoretical spectra generated through quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.gov By calculating the predicted ECD spectra for both possible enantiomers (e.g., (3R,4R) and (3S,4S)), a direct comparison with the experimental data allows for unambiguous assignment of the absolute configuration. nih.gov

Table 3: Illustrative ECD Data for Absolute Configuration Assignment of a Chiral Pyrrolidine Derivative

| Wavelength (nm) | Experimental Δɛ | Calculated Δɛ for (3R,4R)-isomer | Calculated Δɛ for (3S,4S)-isomer | Conclusion |

| 215 | +3.2 | +3.5 | -3.5 | Experimental data matches the (3R,4R)-isomer |

| 240 | -1.8 | -2.0 | +2.0 |

Computational Chemistry and Theoretical Studies on Cis 3,4 Dimethoxypyrrolidine Hydrochloride

Conformational Analysis and Energy Landscapes of the cis-Pyrrolidine Ring System

In a substituted pyrrolidine (B122466) like the cis-3,4-dimethoxy derivative, the substituents play a crucial role in dictating the preferred conformation. The molecule will adopt a pucker that minimizes steric hindrance and unfavorable electronic interactions. For the cis configuration, both methoxy (B1213986) groups are on the same face of the ring. Computational conformational analysis for this molecule would typically involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the bonds within the ring to map out all possible conformations and their corresponding energies.

Geometry Optimization: Starting from various initial geometries, using quantum mechanical methods (like Density Functional Theory, DFT) to find the lowest energy (most stable) conformers.

Energy Landscape Analysis: Identifying the global minimum (the most stable conformer) and other local minima (other relatively stable conformers) on the energy landscape. The energy differences between these conformers determine their relative populations at equilibrium, which can be calculated using the Boltzmann distribution.

Studies on analogous substituted prolines have shown that electronegative substituents in the 4-position can significantly influence the endo/exo pucker ratio. acs.org A bulky substituent, for instance, will strongly favor a pseudoequatorial position to minimize steric strain. nih.gov A detailed computational study would produce a data table of the most stable conformers, their relative energies (in kcal/mol), and key dihedral angles that define their pucker.

Table 1: Hypothetical Example of Conformational Analysis Data This table is for illustrative purposes only, as specific data for cis-3,4-dimethoxypyrrolidine hydrochloride was not found.

| Conformer ID | Pucker Type | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N-C5-C4) |

|---|---|---|---|

| Conf-1 | C2-endo (Twist) | 0.00 | 25.8° |

| Conf-2 | C3-exo (Envelope) | 1.25 | -15.3° |

| Conf-3 | C2-exo (Twist) | 2.10 | -24.5° |

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surface Analysis)

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods are essential tools for this analysis.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgacadpubl.eu

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. malayajournal.org

Molecular Electrostatic Potential (ESP) Surface Analysis: An ESP map provides a visual representation of the charge distribution on the molecule's surface. malayajournal.orgbhu.ac.in It is calculated by determining the electrostatic potential at various points on the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around the oxygen atoms of the methoxy groups and the nitrogen atom). These are sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around the acidic amine proton in the hydrochloride salt). These are sites prone to nucleophilic attack.

A computational analysis would yield specific energy values for the HOMO, LUMO, and the energy gap, along with a 3D visualization of the ESP map.

Table 2: Hypothetical Example of FMO Data This table is for illustrative purposes only, as specific data for this compound was not found.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron donating capability |

| LUMO Energy | -0.95 | Electron accepting capability |

| HOMO-LUMO Gap | 5.90 | High kinetic stability |

Transition State Modeling and Reaction Pathway Calculations for this compound Transformations

Transition state (TS) modeling is a powerful computational technique used to elucidate reaction mechanisms, understand selectivity, and predict reaction rates. A transition state is a high-energy, transient configuration of atoms that exists at the peak of the reaction energy profile, representing the point of no return between reactants and products. mit.edu

For a molecule like this compound, one could model various transformations, such as N-alkylation, N-acylation, or reactions involving the methoxy groups. The process involves:

Proposing a Reaction Mechanism: Hypothesizing the elementary steps involved in the transformation from reactant to product.

Locating Stationary Points: Using computational algorithms to find the optimized geometries of the reactants, products, any intermediates, and, crucially, the transition states connecting them.

Frequency Calculation: Confirming the identity of each structure. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Constructing a Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants through transition states to products. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate.

Computational studies on similar cyclic amines have successfully used DFT to model transition states for C-H functionalization, explaining observed regioselectivity by comparing the activation energies of competing pathways. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical this compound Derivatives (Focus on Chemical Features and Reactivity, not biological activity)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property, such as their chemical reactivity. nih.govnih.gov While often used to predict biological activity, the same principles can be applied to chemical properties.

To build a QSAR model for the chemical reactivity of hypothetical derivatives of this compound, the following steps would be taken:

Dataset Creation: A set of hypothetical derivatives would be designed by systematically varying substituents on the pyrrolidine ring or the nitrogen atom.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of the chemical structure, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Describing atomic connectivity and branching.

Model Development: A target property related to chemical reactivity (e.g., the calculated activation energy for a specific reaction, proton affinity) would be chosen. Statistical methods, such as multiple linear regression (MLR), would then be used to build a mathematical equation linking the descriptors to the target property.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical metrics and external validation sets to ensure its reliability.

The resulting model could be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with specific desired chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for cis-3,4-dimethoxypyrrolidine hydrochloride to ensure stability during experimental workflows?

- Methodological Answer: The compound should be stored at 2–8°C under an inert argon atmosphere to prevent oxidation and moisture absorption. Prolonged storage at room temperature or exposure to air may lead to decomposition, as observed in structurally similar pyrrolidine derivatives . For long-term storage (>6 months), aliquoting under argon and periodic reanalysis (e.g., via HPLC) is advised to verify purity and structural integrity.

Q. How can researchers verify the purity and identity of this compound prior to use in synthetic reactions?

- Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). A mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid is recommended for resolving polar impurities .

- Structural Confirmation: Employ H/C NMR spectroscopy. Key signals include methoxy protons (δ ~3.3–3.5 ppm) and pyrrolidine ring protons (δ ~2.8–3.2 ppm). Compare with spectral data from PubChem or CAS Common Chemistry entries for analogous pyrrolidine hydrochlorides .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Step 1: Start with cis-3,4-dihydroxypyrrolidine hydrochloride (CAS 186393-21-5). Perform methoxylation using methyl iodide (CHI) in the presence of a base like NaH or KCO in anhydrous DMF at 60–80°C .

- Step 2: Purify via recrystallization from ethanol/ether to isolate the hydrochloride salt. Yields typically range from 70–85% for similar methoxylated pyrrolidines .

Advanced Research Questions

Q. How does the stereochemistry of the cis-3,4-dimethoxy groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- The cis-configuration imposes steric constraints, limiting axial attack by nucleophiles. For example, in SN2 reactions, the trans-diastereomer of related pyrrolidines shows 20–30% higher reactivity due to reduced steric hindrance .

- To study this, design comparative experiments using cis- and trans-isomers under identical conditions (e.g., reaction with benzyl bromide in THF). Monitor kinetics via H NMR or LC-MS .

Q. What strategies optimize the electrochemical synthesis of cis-3,4-dimethoxypyrrolidine derivatives for high regioselectivity?

- Methodological Answer:

- Use a divided cell with a Pt anode and Ag/AgCl reference electrode. A solvent system of CHCN/HO (9:1) with 0.1 M LiClO as the supporting electrolyte enhances electron transfer efficiency.

- Temperature control (0–10°C) minimizes side reactions, as demonstrated in electrochemical syntheses of cis-functionalized fullerenes (e.g., 49% yield at 0°C vs. 33% at 25°C) .

Q. How can researchers resolve discrepancies in biological activity data for cis-3,4-dimethoxypyrrolidine derivatives across enzyme inhibition assays?

- Methodological Answer:

- Controlled Variables: Ensure consistent buffer pH (e.g., Tris-HCl at pH 7.4) and ionic strength. Variations in these parameters can alter the protonation state of the pyrrolidine nitrogen, affecting binding affinity .

- Enzyme Source: Compare results using recombinant human enzymes (e.g., CYP2A6) versus animal models, as polymorphisms (e.g., CYP2A6 gene deletions) may lead to interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.